
Iopamidol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iopamidol-d8 is a deuterium-labeled derivative of Iopamidol, a nonionic, iodinated contrast agent widely used in diagnostic imaging. The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling. The compound is known for its stability and ability to provide clear imaging results, making it a valuable tool in medical diagnostics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol-d8 involves the incorporation of deuterium atoms into the Iopamidol moleculeOne common method involves the use of deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment allows for the efficient production of this compound, meeting the high demand in the medical and research fields .
Analyse Des Réactions Chimiques
Types of Reactions
Iopamidol-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of iodinated derivatives, while reduction can result in deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Iopamidol-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds within biological systems.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures, particularly in X-ray and MRI scans.
Industry: Applied in the development of new imaging agents and the improvement of existing diagnostic techniques
Mécanisme D'action
The mechanism of action of Iopamidol-d8 involves its ability to absorb X-rays, thereby enhancing the contrast of images obtained during diagnostic procedures. The deuterium atoms in this compound provide stability and reduce the rate of metabolic breakdown, allowing for prolonged imaging sessions. The compound targets specific tissues and organs, providing detailed images that aid in the diagnosis of various medical conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iopamidol: The non-deuterated form of Iopamidol-d8, widely used in diagnostic imaging.
Iohexol: Another nonionic, iodinated contrast agent with similar applications.
Iodixanol: A nonionic, dimeric contrast agent known for its low osmolality and high safety profile
Uniqueness of this compound
This compound stands out due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantitation and prolonged imaging are required .
Propriétés
Formule moléculaire |
C17H22I3N3O8 |
|---|---|
Poids moléculaire |
785.1 g/mol |
Nom IUPAC |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
Clé InChI |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
SMILES isomérique |
[2H]C([2H])(C(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@H](C)O)I)C(=O)NC(C([2H])([2H])O)C([2H])([2H])O)I)O |
SMILES canonique |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


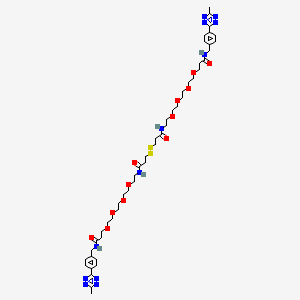

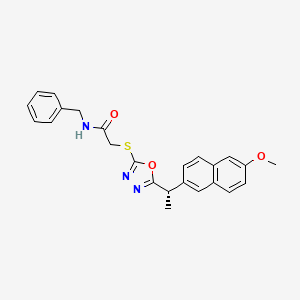
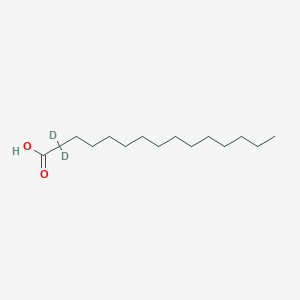
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)


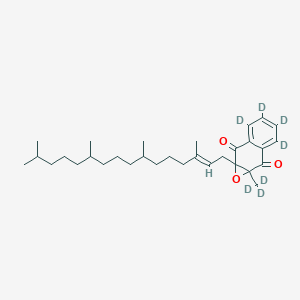
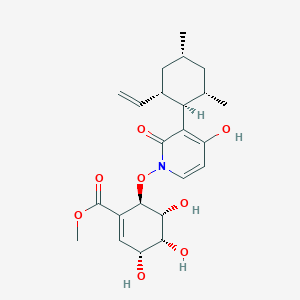
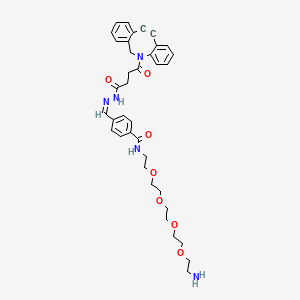
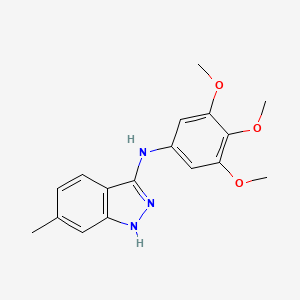
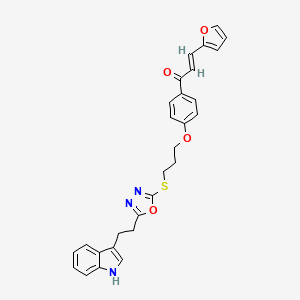

![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
